molecular formula C25H19ClN2O3 B451731 METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE

METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE

Cat. No.: B451731
M. Wt: 430.9g/mol
InChI Key: UUPOKCWMFHFGLN-UHFFFAOYSA-N
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Description

METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE is a complex organic compound that features a quinoline moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling with the Benzoate Moiety: The final step involves coupling the quinoline derivative with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.

    Chlorophenyl Derivatives: Compounds like chlorpromazine and chlorpheniramine, which contain the chlorophenyl group.

Uniqueness

METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE is unique due to the combination of the quinoline and chlorophenyl moieties, which may confer distinct biological and chemical properties compared to other compounds.

Properties

Molecular Formula

C25H19ClN2O3

Molecular Weight

430.9g/mol

IUPAC Name

methyl 3-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-4-methylbenzoate

InChI

InChI=1S/C25H19ClN2O3/c1-15-11-12-16(25(30)31-2)13-22(15)28-24(29)19-14-23(18-8-3-5-9-20(18)26)27-21-10-6-4-7-17(19)21/h3-14H,1-2H3,(H,28,29)

InChI Key

UUPOKCWMFHFGLN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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